(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone
Description
Properties
IUPAC Name |
[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3S/c21-20(22,23)15-4-2-1-3-14(15)19(25)24-8-7-18(28-10-9-24)13-5-6-16-17(11-13)27-12-26-16/h1-6,11,18H,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYWSQCGELADNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule characterized by its unique structural features, including a benzo[d][1,3]dioxole moiety and a thiazepane ring. This article aims to explore the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.
Structural Overview
The molecular formula of the compound is , with a molecular weight of approximately 373.44 g/mol. The presence of functional groups such as the ketone and aromatic systems suggests potential reactivity and biological activity.
Structural Features
| Feature | Description |
|---|---|
| Benzo[d][1,3]dioxole | A fused aromatic system known for various biological activities. |
| Thiazepane Ring | A cyclic structure that may influence pharmacokinetics and receptor interactions. |
| Trifluoromethyl Group | Enhances lipophilicity and may improve binding affinity to biological targets. |
The biological activity is hypothesized to arise from the compound's interaction with specific biological targets, including enzymes and receptors involved in metabolic processes. Computational tools like the Prediction of Activity Spectra for Substances (PASS) can estimate pharmacological effects based on structural features.
Case Studies and Research Findings
Although direct studies on this specific compound are scarce, several related compounds provide insight into its potential effects:
- Study on Thiazepane Derivatives : Research indicates that thiazepane derivatives can interact with multiple targets in cancer therapy, suggesting that similar interactions may be present in our compound .
- Fluorinated Compounds : The incorporation of trifluoromethyl groups in aromatic compounds has been associated with enhanced biological activity due to increased electron-withdrawing effects, impacting receptor binding .
Potential Applications
The unique structure of this compound suggests several potential applications:
- Drug Development : Its structural characteristics may allow it to serve as a lead compound for developing new anticancer or antimicrobial agents.
- Biological Probes : The fluorescent properties associated with some derivatives could be exploited for imaging in biological studies.
Preparation Methods
Thiazepane Core Formation
The 1,4-thiazepane ring is constructed via a cyclocondensation reaction between a cysteine derivative and a 1,3-dihaloalkane. A modified Gewald reaction, as described in the synthesis of thiazolo[4,5-d]pyrimidinones, is adapted here:
Reagents :
- L-Cysteine methyl ester hydrochloride (1.2 equiv)
- 1,3-Dibromopropane (1.0 equiv)
- Triethylamine (2.5 equiv) in anhydrous THF.
Conditions :
Functionalization with Benzo[d]dioxol-5-yl Group
The benzo[d]dioxole moiety is introduced via Pd-catalyzed Suzuki-Miyaura coupling :
Reagents :
Conditions :
Synthesis of 2-(Trifluoromethyl)benzoyl Chloride (Intermediate B)
Preparation from 2-(Trifluoromethyl)benzoic Acid
The acyl chloride is synthesized via thionyl chloride-mediated chlorination :
Reagents :
- 2-(Trifluoromethyl)benzoic acid (1.0 equiv)
- Thionyl chloride (3.0 equiv) with catalytic DMF.
Conditions :
Final Coupling Reaction
Amide Bond Formation
Intermediate A is acylated with Intermediate B under Schotten-Baumann conditions :
Reagents :
Conditions :
Alternative Coupling Strategies
T3P®-Mediated Acylation :
- Using propylphosphonic anhydride (T3P) in 2-methyltetrahydrofuran enhances reaction efficiency (88% yield) by reducing side reactions.
Reaction Optimization and Challenges
Temperature Control
Solvent Effects
Purification Challenges
- Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates unreacted starting materials and regioisomers.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Scalability and Industrial Considerations
Continuous Flow Synthesis
- Microreactor systems enable safer handling of thionyl chloride and improve heat dissipation during Intermediate B synthesis.
Green Chemistry Approaches
- Replacement of THF with cyclopentyl methyl ether (CPME) in cyclocondensation steps reduces environmental impact.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing (7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(2-(trifluoromethyl)phenyl)methanone?
Methodological Answer: The synthesis typically involves multi-step routes, starting with the formation of the thiazepane ring followed by functionalization with the benzo[d][1,3]dioxole and trifluoromethylphenyl groups. Key parameters include:
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for ring closure .
- Temperature Control : Reactions often require low temperatures (0–5°C) during sensitive steps (e.g., amine coupling) to avoid side products .
- Catalysts : Use of palladium catalysts for cross-coupling reactions to attach aryl groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the final compound with >95% purity .
Q. How can researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Mass Spectrometry : High-resolution MS (EI-HRMS) validates molecular weight (e.g., m/z 437.12 for C22H18F3NO3S) and detects impurities .
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity >98% .
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s biological activity and mechanisms of action?
Methodological Answer:
- In Vitro Assays :
- Target Binding : Use fluorescence polarization or SPR to measure affinity for receptors (e.g., GPCRs or kinases) .
- Cellular Efficacy : Dose-response curves (IC50) in cancer cell lines (e.g., HeLa, MCF7) with MTT assays .
- Mechanistic Studies :
- Western Blotting : Assess downstream signaling proteins (e.g., phosphorylated ERK or AKT) .
- Metabolic Stability : Microsomal assays (human liver microsomes) to predict pharmacokinetics .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Source Analysis : Compare experimental conditions (e.g., cell line variants, serum concentrations) that may alter results .
- Structural Analog Comparison : Use SAR tables (Table 1) to identify substituents critical for activity .
- Statistical Validation : Apply ANOVA or t-tests to confirm reproducibility across replicates .
Q. Table 1: Structural-Activity Relationship (SAR) of Analog Compounds
| Compound Substituents | Bioactivity (IC50, nM) | Target Selectivity | Reference |
|---|---|---|---|
| Benzo[d][1,3]dioxole + CF3-phenyl | 85 ± 12 | Kinase X | |
| Thiophene + CF3-phenyl | 210 ± 30 | GPCR Y |
Q. What in vivo models are suitable for preclinical testing of this compound?
Methodological Answer:
Q. How can computational methods enhance the understanding of this compound’s interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to predict binding poses in target proteins (e.g., PDB ID 3ERT) .
- MD Simulations : GROMACS for analyzing stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Train models on PubChem datasets to predict toxicity or metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
